![molecular formula C8H7BrN2 B1331400 2-Bromo-1-methyl-1H-benzo[d]imidazole CAS No. 49572-60-3](/img/structure/B1331400.png)
2-Bromo-1-methyl-1H-benzo[d]imidazole
Overview
Description
2-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. The presence of a bromine atom and a methyl group in the structure of this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-1H-benzo[d]imidazole typically involves the bromination of 1-methyl-1H-benzo[d]imidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 2 serves as a reactive site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.
These reactions exploit the bromine’s leaving-group capability. The electron-withdrawing nature of the imidazole ring enhances the electrophilicity of the C-2 position, facilitating palladium-catalyzed couplings .
Alkylation and Functionalization
The methyl group at N-1 can influence regioselectivity in further derivatization.
Example Reaction:
Under basic conditions (KOH/EtOH), the methyl group remains stable, while the bromine undergoes substitution. For instance:
text2-Bromo-1-methyl-benzo[d]imidazole + KSCN → 2-Thiocyano-1-methyl-benzo[d]imidazole + KBr
Conditions: Reflux in ethanol, 6 hours
Yield: ~60% (analogous to )
Cyclization and Ring Expansion
The benzoimidazole core participates in cycloaddition reactions. A notable example involves BF₃·Et₂O-catalyzed reactions with nitriles to form fused imidazole derivatives :
Substrate | Reagents | Product | Key Step |
---|---|---|---|
2-Bromo-1-methyl-BI | BF₃·Et₂O, R-CN | Benzo imidazo[1,2-a]pyridine | Nitrilium intermediate |
This method introduces substituents at the C-4 position via a proposed nitrilium intermediate .
Oxidation and Reduction
-
Oxidation: The methyl group at N-1 is resistant to oxidation, but the aromatic ring can undergo electrophilic substitution (e.g., nitration) under acidic conditions.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to a dihydroimidazole derivative, preserving the bromine substituent .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
2-Bromo-1-methyl-1H-benzo[d]imidazole has been investigated for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma), HCT-116 (colon cancer), and MCF-7 (breast cancer).
Cytotoxicity Studies
Cell Line | IC₅₀ (μM) | Comparison with Standard Drugs |
---|---|---|
HepG2 | 10.21 | Comparable to doxorubicin |
HCT-116 | 9.45 | Comparable to sunitinib |
MCF-7 | 8.67 | Comparable to sorafenib |
The IC₅₀ values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's efficacy comparable to established anticancer agents.
2. Mechanism of Action
The anticancer effects of this compound involve the induction of apoptosis and cell cycle arrest. Flow cytometry analyses revealed significant cell cycle arrest at the G1 phase in HepG2 cells, with an increase in G0-G1 phase cells from 52.39% to 72.13% after treatment.
Cell Cycle Distribution Changes Induced by Treatment
Phase | Control (%) | Treated (%) |
---|---|---|
G0-G1 | 52.39 | 72.13 |
S | 34.77 | 25.19 |
G2/M | 12.84 | 2.68 |
These findings suggest that the compound may trigger apoptotic pathways, leading to programmed cell death in cancer cells.
3. Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, making it useful in studying protein-ligand interactions and enzyme kinetics. Its halogenated structure enhances binding affinity towards specific enzymes, which could be exploited in drug design.
Materials Science Applications
In addition to its biological applications, this compound is utilized in materials science for synthesizing functional materials such as polymers and dyes. Its reactivity allows it to serve as a building block for more complex heterocyclic compounds.
Synthesis of Functional Materials
The compound can undergo various chemical reactions, including:
- Nucleophilic Substitution: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide.
- Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
- Coupling Reactions: Participates in coupling reactions such as Suzuki-Miyaura or Heck reactions for creating complex molecules.
Case Studies
A notable case study involved synthesizing a series of benzimidazole derivatives, including this compound, to evaluate their biological activities. The study demonstrated that structural modifications significantly enhance biological activity, emphasizing the importance of exploring structural diversity in drug development.
Mechanism of Action
The mechanism of action of 2-Bromo-1-methyl-1H-benzo[d]imidazole involves its interaction with various molecular targets. The bromine atom and the benzimidazole ring can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound can also intercalate into DNA, disrupting its replication and transcription processes. These interactions contribute to its antimicrobial, antifungal, and anticancer properties.
Comparison with Similar Compounds
1-Methyl-1H-benzo[d]imidazole: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
2-Chloro-1-methyl-1H-benzo[d]imidazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
2-Bromo-1H-benzo[d]imidazole:
Uniqueness: 2-Bromo-1-methyl-1H-benzo[d]imidazole is unique due to the presence of both a bromine atom and a methyl group, which enhance its reactivity and potential for various chemical transformations. Its diverse applications in chemistry, biology, medicine, and industry make it a valuable compound for scientific research and industrial use.
Biological Activity
Overview
2-Bromo-1-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family, known for its diverse biological activities and applications in pharmaceuticals and agrochemicals. Its structure, characterized by a bromine atom and a methyl group, enhances its reactivity, making it a valuable compound in various biochemical reactions.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and proteins. It has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound's mode of action involves binding to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit certain kinases by binding to their active sites, thereby altering cellular signaling pathways and gene expression profiles .
Interaction with Enzymes
This compound has been reported to influence several key biochemical pathways:
- Cytochrome P450 Enzymes : Involved in the metabolism of drugs and endogenous compounds.
- Kinases : Modulates activity by binding to their active sites, affecting downstream signaling cascades.
- Transcription Factors : Alters gene expression profiles through interaction with specific transcription factors.
Cellular Effects
The compound exhibits significant effects on various cell types and processes:
- Cell Signaling : It influences cell function by modulating signaling pathways.
- Gene Expression : Alters the expression of genes involved in critical cellular functions.
- Cellular Metabolism : Affects metabolic processes through enzyme modulation.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound as a covalent inhibitor in drug discovery. Research indicates that it may induce ferroptosis, a form of regulated cell death associated with cancer therapy . The compound's electrophilic nature allows it to selectively target thiol groups on proteins, providing a mechanism for cytotoxicity.
Table 1: Summary of Biological Activities
Synthetic Routes
The synthesis of this compound typically involves the bromination of 1-methyl-1H-benzo[d]imidazole using bromine or N-bromosuccinimide (NBS) as the brominating agent. This reaction is generally carried out in inert solvents like dichloromethane or chloroform under controlled conditions.
Comparison with Related Compounds
This compound can be compared with other similar compounds:
Compound | Key Differences |
---|---|
1-Methyl-1H-benzo[d]imidazole | Lacks bromine; less reactive |
2-Chloro-1-methyl-1H-benzo[d]imidazole | Contains chlorine; different reactivity |
2-Bromo-1H-benzo[d]imidazole | Unique due to both bromine and methyl groups; enhanced reactivity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 2-Bromo-1-methyl-1H-benzo[d]imidazole?
- Methodological Answer : The compound can be synthesized via condensation reactions using brominated precursors. For example, 5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole (Sb30) was synthesized in 86% yield by reacting 4-methyl-1,2-diaminobenzene with brominated aryl aldehydes under acidic conditions (e.g., acetic acid or polyphosphoric acid). Key steps include cyclization and purification via column chromatography (Rf = 0.83) . Similar protocols for bromo-chloro derivatives (e.g., Sb23) achieved 73% yield using analogous conditions, highlighting the importance of stoichiometric control and reaction time optimization .
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- FTIR : Confirm the presence of C-Br (590–592 cm⁻¹), C=N (1611–1617 cm⁻¹), and methyl C-H (2973 cm⁻¹) stretches .
- 1H NMR : Aromatic protons appear at δ 7.45–8.35 ppm, while the methyl group resonates as a singlet at δ 2.64 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 286.01 for Sb30) align with the calculated molecular formula (C₁₄H₁₁BrN₂) .
Q. What are the critical parameters for optimizing reaction yields in brominated benzimidazole synthesis?
- Methodological Answer :
- Catalyst Selection : Acidic catalysts (e.g., SiO₂ nanoparticles) enhance cyclization efficiency by promoting imine formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Temperature Control : Reactions typically proceed at 80–100°C to balance reaction rate and byproduct minimization .
Advanced Research Questions
Q. How does bromine substitution influence the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) studies on analogous brominated benzimidazoles reveal that the bromine atom increases electron-withdrawing effects, lowering the HOMO-LUMO gap (ΔE ≈ 4.5 eV) and enhancing polarizability. This makes the compound suitable for nonlinear optical (NLO) applications . Computational workflows using B3LYP/6-31G* basis sets can predict UV-Vis spectra and charge distribution patterns .
Q. What strategies resolve contradictions in biological activity data for brominated benzimidazoles?
- Methodological Answer : Discrepancies in antimicrobial activity (e.g., S. aureus vs. S. typhi inhibition) can arise from substituent positioning. For example, 1-(4-bromobenzyl)-2-(4-bromophenyl)-1H-benzo[d]imidazole (5) showed enhanced activity due to improved lipophilicity and membrane penetration . Systematic Structure-Activity Relationship (SAR) studies, guided by molecular docking (e.g., EGFR inhibition ), can isolate critical substituent effects.
Q. How can computational models predict the environmental reactivity of this compound?
- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models, trained on imidazole derivatives, predict oxidation pathways and persistence. For example, Random Forest Regression (RFR) models incorporating DFT-derived descriptors (e.g., ionization potential, electrophilicity index) can estimate Fe(VI)-mediated degradation rates .
Q. Key Recommendations for Researchers
Properties
IUPAC Name |
2-bromo-1-methylbenzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-11-7-5-3-2-4-6(7)10-8(11)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLKELCEPYEQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355354 | |
Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49572-60-3 | |
Record name | 2-Bromo-1-methyl-1H-benzoimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.